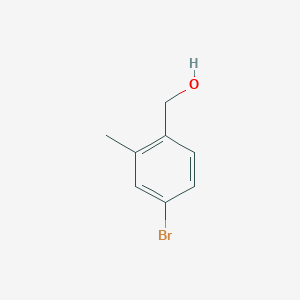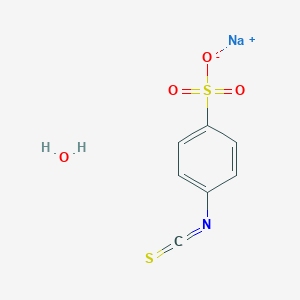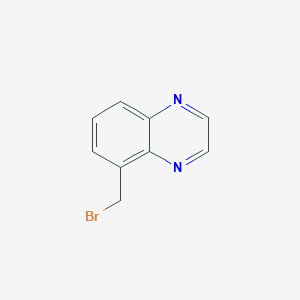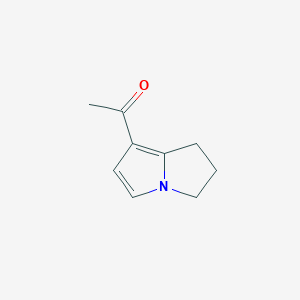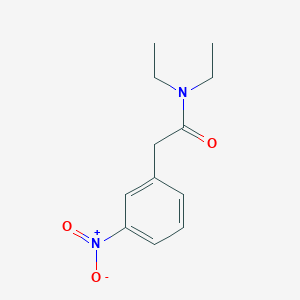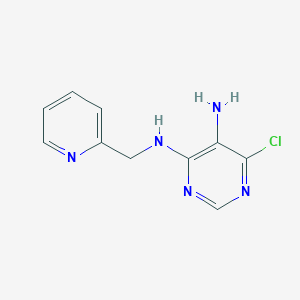
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine
概要
説明
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine, also known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C12H11ClN6 and a molecular weight of 276.7 g/mol. 6-CPD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, it may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine against parasitic infections is not well characterized, but it has been suggested that it may interfere with the metabolism of the parasites.
生化学的および生理学的効果
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA synthesis and repair, as well as the activity of the enzyme dihydrofolate reductase. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. In terms of toxicity, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to have low toxicity in animal studies.
実験室実験の利点と制限
One advantage of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its potential use as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-parasitic drugs. Its low toxicity in animal studies also makes it a promising candidate for further development. However, one limitation of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine. One potential direction is the development of new derivatives of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and parasitic infections. Finally, more research is needed to explore the potential side effects and toxicity of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine in vivo.
科学的研究の応用
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Furthermore, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been studied for its potential use in the treatment of parasitic infections, as it has been found to have activity against the protozoan parasite Trypanosoma brucei.
特性
CAS番号 |
116062-19-2 |
|---|---|
製品名 |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
分子式 |
C10H10ClN5 |
分子量 |
235.67 g/mol |
IUPAC名 |
6-chloro-4-N-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-3-1-2-4-13-7/h1-4,6H,5,12H2,(H,14,15,16) |
InChIキー |
MMHFULXUVYZXBW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
正規SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
同義語 |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

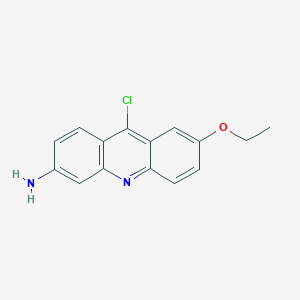

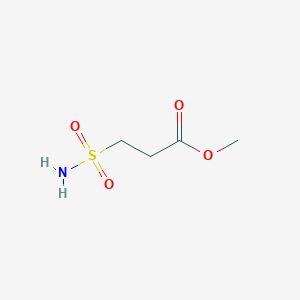
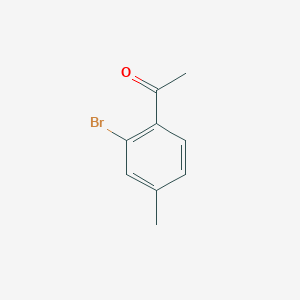
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


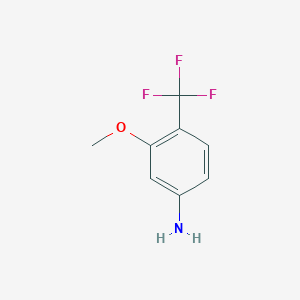
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
